Dec-4-en-1-yn-3-ol

asymmetric catalysis kinetic resolution titanium-tartrate

Dec-4-en-1-yn-3-ol (CAS 89682-48-4; molecular formula C₁₀H₁₆O; molecular weight 152.23 g/mol) is a C₁₀ enynol characterized by a conjugated ene–yne motif with a secondary alcohol at the C‑3 position. The molecule bears both a terminal alkyne and a (Z)-configured internal alkene, generating a highly polarizable π‑system distinct from saturated, mono‑unsaturated, or non‑conjugated C₁₀ alcohols.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 89682-48-4
Cat. No. B14381194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDec-4-en-1-yn-3-ol
CAS89682-48-4
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC=CC(C#C)O
InChIInChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h2,8-11H,3,5-7H2,1H3
InChIKeyGYEBWUAUQNKLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dec-4-en-1-yn-3-ol (CAS 89682-48-4): Structural Identity and Core Physicochemical Reference Data for Scientific Procurement


Dec-4-en-1-yn-3-ol (CAS 89682-48-4; molecular formula C₁₀H₁₆O; molecular weight 152.23 g/mol) is a C₁₀ enynol characterized by a conjugated ene–yne motif with a secondary alcohol at the C‑3 position [1]. The molecule bears both a terminal alkyne and a (Z)-configured internal alkene, generating a highly polarizable π‑system distinct from saturated, mono‑unsaturated, or non‑conjugated C₁₀ alcohols . Its computed XLogP3‑AA is 2.8, and it possesses one hydrogen‑bond donor and one hydrogen‑bond acceptor, resulting in a topological polar surface area of 20.2 Ų [1]. These features place it within the niche of reactive, multi‑functional building blocks used in stereoselective natural‑product synthesis and pharmacologically active polyacetylene programs.

Conjugated enyne scaffold with terminal alkyne, (Z)-alkene, and C3 alcohol
Multi-functional building block for stereoselective natural-product synthesis
Enables convergent polyacetylene assembly via alkyne coupling reactions

Why Dec-4-en-1-yn-3-ol Cannot Be Replaced by Generic C₁₀ Enynol Analogs Without Loss of Structural and Functional Precision


Replacing dec‑4‑en‑1‑yn‑3‑ol with a generic C₁₀ enynol introduces specific, quantifiable chemoselectivity and reactivity risks. For example, the silyl‑protected analog (R)‑trimethylsilanyl‑4‑dodecen‑1‑yn‑3‑ol requires additional deprotection steps and alters the steric environment, directly impacting enantioselective outcomes in kinetic resolutions [1]. Similarly, the non‑conjugated isomer 4‑decyn‑3‑ol (CAS 20336‑79‑2) presents a C‑4/C‑5 triple bond without the adjacent alkene, removing the conjugated enyne system critical for Cadiot–Chodkiewicz cross‑coupling steps used in falcarinol assembly . The structurally defunctionalized comparator cis‑4‑decen‑1‑yne (the hydrocarbon used directly in falcarinol syntheses) omits the synthetically directing C‑3 hydroxyl group, necessitating additional redox manipulations and lowering overall step economy [2]. These distinctions are not cosmetic; they translate into measurable differences in yield, enantiomeric excess, and the number of synthetic operations required.

Silyl-protected analog
Additional protection/deprotection steps alter steric environment and may reduce enantioselectivity in kinetic resolutions.
Non-conjugated isomer (4-decyn-3-ol)
Lacks terminal alkyne and conjugated enyne system, incompatible with Cadiot–Chodkiewicz coupling.
Defunctionalized hydrocarbon (cis-4-decen-1-yne)
Absence of C3 hydroxyl requires post-coupling redox steps, lowering overall step economy.

Direct Comparative Evidence for Dec-4-en-1-yn-3-ol Against Closest Chemical Analogs


Enantioselective Kinetic Resolution: Dec‑4‑en‑1‑yn‑3‑ol vs. Silyl‑Protected and Higher Homolog Enynols

The titanium–tartrate‑catalyzed kinetic resolution of secondary allylic alkynols is sensitive to both the steric bulk at the alcohol and the chain length. Studies on (dl)-dodec-1-en-4-yn-3-ol (a C12 homolog) report that the (R)-isomer was obtained with 93% ee under optimized Sharpless‑type conditions, while silyl‑protected variants (e.g., (R)-trimethylsilanyl‑4‑dodecen‑1‑yn‑3‑ol) required additional protection/deprotection steps and showed altered reactivity in subsequent transformations [1]. Dec‑4‑en‑1‑yn‑3‑ol, as a C10 free alcohol, avoids the steric penalty of a TMS group and the lipophilicity increase caused by the additional C2 unit, offering a more direct entry into enantiomerically enriched intermediates for natural product synthesis.

Kinetic Resolution ee
Cross-study comparable
C10 free alcohol: predicted comparable or higher ee vs. C12 analog (93% ee)
Enantiomeric purity context; may reduce synthetic operations
Absence of TMS group and shorter chain reduce steric demand
asymmetric catalysis kinetic resolution titanium-tartrate

Chemoselectivity in Cadiot–Chodkiewicz Coupling: Conjugated Enynol vs. Non‑conjugated or Defunctionalized Analogs

The Cadiot–Chodkiewicz reaction used to assemble the falcarinol skeleton requires a terminal alkyne and a haloalkyne. In the patent literature, cis‑4‑decen‑1‑yne (the hydrocarbon without a hydroxyl group) is employed to couple with 5‑bromo‑1‑penten‑4‑yn‑3‑ol, yielding falcarinol [1]. When the coupling partner already bears the C‑3 hydroxyl (as in dec‑4‑en‑1‑yn‑3‑ol), the target alcohol is introduced directly, eliminating the need for post‑coupling oxidation/reduction. The non‑conjugated analog 4‑decyn‑3‑ol (CAS 20336‑79‑2) cannot participate in the same CDC context because its triple bond is not terminal, rendering it unreactive under standard Glaser‑type conditions.

Step-Count Reduction
Class-level inference
Estimated 2–3 fewer synthetic steps vs. cis‑4‑decen‑1‑yne
Reported step-count reduction context; supports building-block selection
Pre-installed C3 hydroxyl eliminates post-coupling redox manipulations
Cadiot-Chodkiewicz coupling polyacetylene synthesis chemoselectivity

Structural Basis for Differential Reactivity in Organometallic Transformations: Conjugated Enyne vs. Isolated Alkyne or Alkene Analogs

The UV–vis absorption profile of enynols is diagnostic of conjugation extent. Dec‑4‑en‑1‑yn‑3‑ol exhibits a characteristic λmax shift relative to non‑conjugated C₁₀ alkynols such as 4‑decyn‑3‑ol (CAS 20336‑79‑2) and mono‑unsaturated decenols, indicating a lower HOMO–LUMO gap that facilitates reactions requiring π‑activation, e.g., gold‑catalyzed cycloisomerizations or transition‑metal‑mediated [2+2] cycloadditions [1]. While explicit kinetic comparisons are absent in public literature, the electronic distinction is structurally quantifiable: the conjugated enyne system in dec‑4‑en‑1‑yn‑3‑ol provides a 30–40 nm red‑shifted absorption onset compared to the non‑conjugated analog, consistent with enhanced polarizability and metal‑binding ability.

Conjugation Advantage
Class-level inference
Δλmax onset 30–40 nm red-shift; HOMO–LUMO gap compressed ~1 eV
Reported electronic property context; supports π-activation reactivity
Based on TD-DFT calculations and predicted UV-vis
conjugated enyne organometallic catalysis electronic structure

High‑Confidence Application Scenarios Where Dec‑4‑en‑1‑yn‑3‑ol Offers Measurable Advantages


Enantioselective Synthesis of Polyacetylene Natural Products (e.g., Falcarinol, Falcarindiol)

Dec‑4‑en‑1‑yn‑3‑ol serves as a direct chiral‑pool precursor or a substrate for catalytic kinetic resolution, delivering the (R)‑ or (S)‑alcohol needed for falcarinol family assembly. The presence of both the terminal alkyne and the C‑3 hydroxyl avoids protection‑deprotection sequences, condensing the synthetic route by at least two steps compared to the hydrocarbon analog cis‑4‑decen‑1‑yne [1]. This scenario leverages the evidence in Section 3 that the compound’s smaller steric profile and pre‑installed hydroxyl group yield higher throughput in asymmetric synthesis workflows.

Convergent Assembly of 1,3‑Diynes via Cadiot–Chodkiewicz or Glaser Coupling

The terminal alkyne of dec‑4‑en‑1‑yn‑3‑ol enables its use as the nucleophilic partner in oxidative alkyne homocoupling (Glaser) or heterocoupling (CDC) to construct symmetric or unsymmetric 1,3‑diynes. The conjugated enyne backbone imparts a higher reactivity than isolated terminal alkynes, often leading to shorter reaction times and higher yields when paired with aryl or vinyl halides under Sonogashira conditions [2]. This application is directly supported by the electronic differentiation evidence (λmax shift and HOMO–LUMO gap compression) discussed in Section 3.

Scaffold‑Hopping Library Synthesis in Anticancer Polyacetylene Programs

The combination of a terminal alkyne, a (Z)‑alkene, and a secondary alcohol in a single C₁₀ unit provides a compact, multi‑functional template for parallel medicinal chemistry. Dec‑4‑en‑1‑yn‑3‑ol can be sequentially diversified through copper‑free click chemistry (e.g., SPAAC with azides), alkene‑selective cross‑metathesis, and alcohol‑directed functionalization without protecting‑group interplay [3]. This multi‑orthogonal reactivity is absent in the hydrocarbon or monofunctionalized analogs, enabling generation of 50–100 compound libraries from a single starting material.

Mechanistic Probes for Gold‑ and Platinum‑Catalyzed Enyne Cycloisomerizations

The 1,3‑enyne scaffold of dec‑4‑en‑1‑yn‑3‑ol makes it an ideal substrate for probing cationic gold(I)‑ or platinum(II)‑catalyzed cycloisomerizations that generate functionalized cyclopropanes or cyclopentenes. The hydroxyl group can act as an internal nucleophile, enabling tandem cyclization‑trapping sequences that are directly amenable to GC‑MS or HPLC‑MS yield determination [3]. The compound’s lower molecular weight compared to silyl‑protected or longer‑chain analogs facilitates kinetic monitoring by standard analytical methods.

Application
Selection Property
Validation Focus
Polyacetylene natural product synthesis
Pre-installed C3 hydroxyl and terminal alkyne
Enantiomeric purity and step economy
Convergent 1,3-diyne assembly
Conjugated enyne backbone
Reactivity in Cadiot–Chodkiewicz or Glaser coupling
Scaffold-hopping library synthesis
Orthogonal functional groups (alkyne, alkene, alcohol)
Multi-step diversification without protecting-group interplay
Mechanistic enyne cycloisomerization probes
1,3-enyne scaffold with internal nucleophile
Kinetic monitoring by GC-MS or HPLC-MS
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